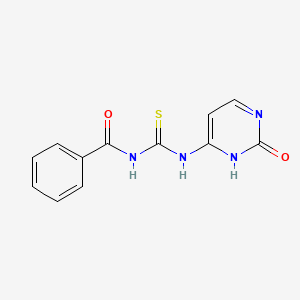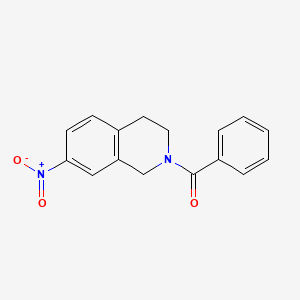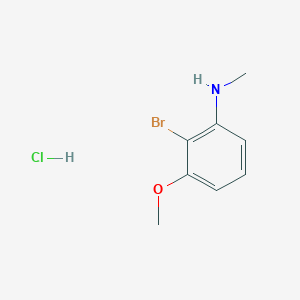![molecular formula C18H14N4OS B2642059 1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone CAS No. 478077-71-3](/img/structure/B2642059.png)
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone, also known as P2X7 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to inhibit the P2X7 receptor, which is involved in several biological processes, including inflammation, immune response, and cell death.
Applications De Recherche Scientifique
Herbicide Mechanism of Action : Substituted pyridazinone compounds have been studied for their herbicidal properties. Specifically, they inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Such compounds are weaker inhibitors than atrazine but possess additional properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Gastric Antisecretory and Antiulcer Activities : Derivatives of 3(2H)-pyridazinone with a 2-cyanoguanidine moiety have been synthesized and evaluated for their gastric antisecretory and antiulcer activities. These compounds are neither histamine H2 receptor inhibitors nor anticholinergic agents (Yamada et al., 1983).
Cardiovascular Pharmacology : A series of [4-(substituted-amino)phenyl]pyridazinones have shown potent inotropic activity, indicating potential use in cardiovascular pharmacology. These compounds demonstrated positive inotropic activity along with vasodilating effects, making them significant for cardiac contractility studies (Okushima et al., 1987).
Antimicrobial Applications : Pyrimidine derivatives incorporated into surface coatings like polyurethane varnish have demonstrated effective antimicrobial properties against various microbial strains. This application showcases the compound's potential in enhancing the antimicrobial effectiveness of surface coatings and inks (El‐Wahab et al., 2015).
Neurodegenerative and Neuropsychiatric Diseases : A study involving a set of 3-aminopyrazolo[3,4-d]pyrimidinones explored their role as phosphodiesterase 1 (PDE1) inhibitors. These compounds showed promise in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, demonstrating the compound's relevance in central nervous system disorders (Li et al., 2016).
Antibacterial Activity of Heterocyclic Compounds : Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinones, which include pyridazinone derivatives, has shown effectiveness against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This highlights the antibacterial potential of these compounds (Genin et al., 2000).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(2-prop-2-ynylsulfanylpyrimidin-4-yl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-3-12-24-18-19-10-8-15(20-18)17-16(23)9-11-22(21-17)14-6-4-13(2)5-7-14/h1,4-11H,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQKVRMZOGAQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)
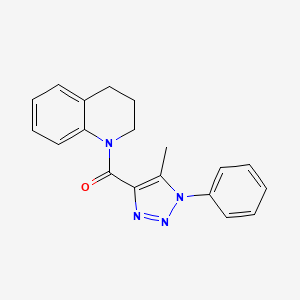
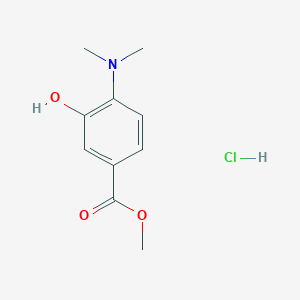

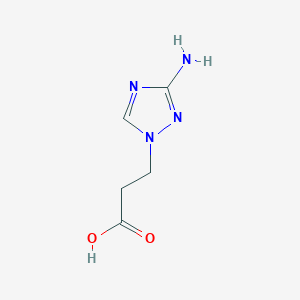
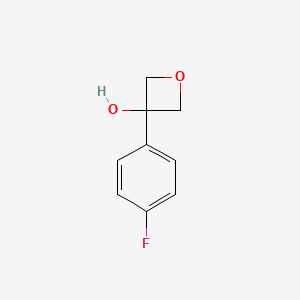
![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2641988.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2641989.png)
